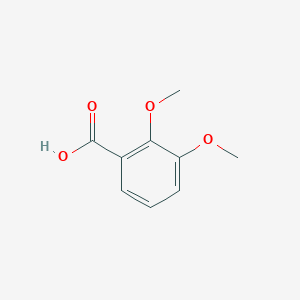

2,3-Dimethoxybenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODBVCSYJKNBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164956 | |

| Record name | Benzoic acid, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-38-6 | |

| Record name | 2,3-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Veratric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Veratric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-VERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT4BG868C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxybenzoic acid, also known as o-veratric acid, is an organic compound that belongs to the family of dimethoxybenzoic acids. Its chemical structure, featuring a benzoic acid core with two methoxy (B1213986) groups at the ortho and meta positions, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and a discussion of its potential, though currently limited, biological relevance.

Core Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][3] |

| Appearance | Light beige fine crystalline powder | [4] |

| Melting Point | 120-122 °C | [5] |

| Boiling Point | 304.4 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in water (5.310 g/L) | [4] |

| pKa | 3.97 ± 0.10 (Predicted) | [4] |

| LogP | 1.402 | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectra available for reference. | [6] |

| ¹³C NMR | Spectra available for reference. | [6] |

| Infrared (IR) | Spectra available, showing characteristic peaks for carboxylic acid and ether functional groups. | [1] |

| Mass Spectrometry | Mass spectra (electron ionization) are available for fragmentation analysis. | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of 2,3-dihydroxybenzoic acid. The following protocol is a generalized procedure based on standard methylation reactions of phenolic compounds.

Materials:

-

2,3-Dihydroxybenzoic acid

-

Dimethyl sulfate (B86663) (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2,3-dihydroxybenzoic acid (1 equivalent) in anhydrous acetone.

-

Base Addition: Add potassium carbonate (2.5 equivalents) to the solution. The mixture should be stirred vigorously.

-

Methylation: Slowly add dimethyl sulfate (2.2 equivalents) to the suspension at room temperature.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethoxybenzoic acid, also known as o-Veratric acid, is an organic compound with the chemical formula C₉H₁₀O₄.[1][2] It is a derivative of benzoic acid with two methoxy (B1213986) groups substituted at the 2 and 3 positions of the benzene (B151609) ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex aromatic and heterocyclic derivatives.[3] Its structural and electronic properties are of interest in materials science research for the development of functionalized polymers and organic electronic materials.[3] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in drug discovery and material science. This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are essential for predicting its behavior in various chemical and biological systems.

General and Thermodynamic Properties

The following table outlines the fundamental and thermodynamic properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][2][4] |

| Molecular Weight | 182.17 g/mol | [1][4] |

| Appearance | Light beige fine crystalline powder | [5][6] |

| Melting Point | 120-122 °C | [4][5][6] |

| Boiling Point | 304.4 °C at 760 mmHg | [5] |

| Flash Point | 121.6 °C | [5] |

| Density | 1.214 g/cm³ | [5] |

Solubility and Partitioning Properties

Solubility is a critical parameter for drug development and formulation. The table below details the solubility and partitioning behavior of this compound.

| Property | Value | Source(s) |

| Water Solubility | 5.310 g/L (slightly soluble) | [5][6] |

| Other Solubilities | Soluble in ethanol | [7] |

| pKa | 3.97 ± 0.10 (Predicted) | [5][6] |

| LogP (Octanol/Water) | 1.40200 | [5] |

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring the key properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[8][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the sample is recorded as the melting point range.[8][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder using a mortar and pestle.[10]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 1-2 cm is sufficient.[10][11]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[8]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for accurate observation.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (t₁) and the temperature at which the entire sample becomes a clear liquid (t₂) are recorded.[10] The melting point is reported as the range t₁ - t₂.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]

Principle: A small amount of the liquid is heated in a fusion tube along with an inverted, sealed capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary indicates the boiling point.[12]

Apparatus:

-

Thiele tube or aluminum block heating apparatus[12]

-

Fusion tube

-

Capillary tube (sealed at one end)[12]

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A few drops of the molten this compound are placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed (open end down) into the fusion tube containing the liquid.[12]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. The assembly is placed in a Thiele tube or an aluminum block.[12]

-

Heating: The apparatus is heated slowly and uniformly.[12]

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[12]

-

Recording: The temperature at which this continuous stream of bubbles is observed is recorded as the boiling point.

Solubility Determination

Principle: The solubility of a compound is determined by adding a measured amount of the solute to a known volume of a solvent and observing for dissolution.[13] For carboxylic acids, solubility in basic solutions like 5% sodium bicarbonate can indicate the presence of a strong acidic group.[13]

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Balance

Procedure (Qualitative):

-

Water Solubility: Place approximately 25 mg of this compound into a test tube.[13] Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[13] Observe if the solid dissolves. Record as soluble, slightly soluble, or insoluble.

-

Solubility in 5% NaHCO₃: To a test tube containing ~25 mg of the acid, add 0.75 mL of 5% sodium bicarbonate solution.[13] The formation of bubbles (CO₂ evolution) and dissolution indicates the presence of a carboxylic acid stronger than carbonic acid.

-

Solubility in Organic Solvents: Repeat the process with other solvents, such as ethanol, to determine solubility in non-aqueous media.

pKa Determination

The pKa is a measure of the acidity of a compound.

Principle: The pKa can be determined by potentiometric titration. A solution of the acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration.[14] The pKa is the pH at which the acid is half-neutralized (i.e., when [A⁻] = [HA]).[14] This corresponds to the midpoint of the steepest portion of the titration curve.[14]

Apparatus:

-

pH meter with a glass electrode[14]

-

Buret

-

Beakers

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh a sample (e.g., 0.1-0.2 g) of this compound and dissolve it in a known volume (e.g., 100 mL) of deionized water in a beaker.[14]

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Titration: Add the standardized NaOH solution from the buret in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the volume of NaOH at the inflection point of the curve. The half-equivalence point is half of this volume.

-

pKa Determination: The pKa is equal to the pH of the solution at the half-equivalence point.[14]

Logical Workflow for Compound Characterization

The physical properties discussed are integral to the overall process of identifying and characterizing an unknown organic compound, as illustrated in the following workflow.

Caption: Logical Workflow for Organic Acid Characterization.

Safety Information

This compound is considered hazardous. It may cause skin, eye, and respiratory irritation.[15][16][17] Handle in accordance with good industrial hygiene and safety practices.[15] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[4] Ensure work is conducted in a well-ventilated area or under a fume hood.[16]

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

- 1. This compound | C9H10O4 | CID 15204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 1521-38-6 [chemicalbook.com]

- 4. This compound ReagentPlus , 99 1521-38-6 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. athabascau.ca [athabascau.ca]

- 10. byjus.com [byjus.com]

- 11. scribd.com [scribd.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. web.williams.edu [web.williams.edu]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2,3-Dimethoxybenzoic Acid (CAS: 1521-38-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxybenzoic acid, also known as o-veratric acid, is a substituted benzoic acid derivative with the CAS number 1521-38-6. This document serves as a comprehensive technical guide, consolidating available data on its chemical and physical properties, spectral characteristics, synthesis, and potential applications. While extensive research on the specific biological activities of this compound is limited, this guide also explores potential therapeutic applications by drawing parallels with structurally related compounds. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols, where available or inferred, are provided.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its handling, characterization, and application in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1521-38-6 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Veratric acid, Benzoic acid, 2,3-dimethoxy- | [1] |

| Appearance | Light beige fine crystalline powder | [3] |

| Melting Point | 120-122 °C | [3] |

| Boiling Point | Not explicitly available | - |

| Density | ~1.214 g/cm³ | [3] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [4] |

| pKa | ~3.94 (Predicted) | [5] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Data available, but specific shifts require consultation of spectral databases. |

| ¹³C NMR | For the methyl ester derivative (in CDCl₃), approximate shifts for aromatic carbons are: 168.7 (C=O), 147.3, 145.9, 140.9, 115.8, 114.9, 108.9 ppm. The methoxy (B1213986) carbon appears around 55.9 ppm. |

| Infrared (IR) | Characteristic peaks are expected for O-H stretching (broad, ~3300-2500 cm⁻¹), C=O stretching (~1700 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and C-O stretching (~1250 cm⁻¹).[4] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z 182. |

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis.[2] Its reactivity is primarily governed by the carboxylic acid group and the electron-donating methoxy groups on the aromatic ring.

Plausible Synthesis Protocol

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde (B126229) from Veratrole (Conceptual)

This step involves the formylation of veratrole (1,2-dimethoxybenzene).

-

Reaction: Electrophilic aromatic substitution (e.g., Vilsmeier-Haack reaction).

-

Reagents: Veratrole, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure Outline:

-

Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add POCl₃ to the cooled DMF solution with stirring to form the Vilsmeier reagent.

-

Add veratrole to the reaction mixture and allow it to warm to room temperature, followed by heating to drive the reaction to completion.

-

Upon completion, quench the reaction with an aqueous sodium acetate (B1210297) solution.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography or distillation to yield 2,3-dimethoxybenzaldehyde.

-

Step 2: Oxidation of 2,3-Dimethoxybenzaldehyde to this compound

This step involves the oxidation of the aldehyde functional group to a carboxylic acid.

-

Reaction: Oxidation of an aldehyde.

-

Reagents: 2,3-dimethoxybenzaldehyde, potassium permanganate (B83412) (KMnO₄), sodium hydroxide (B78521) (NaOH), and hydrochloric acid (HCl).

-

Procedure Outline:

-

Dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent like aqueous acetone.

-

Add a solution of potassium permanganate dropwise to the stirred solution. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

Continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

-

Chemical Reactivity

The methoxy groups on the aromatic ring are activating and ortho-, para-directing for electrophilic aromatic substitution, while the carboxylic acid group is deactivating and meta-directing. The interplay of these groups dictates the regioselectivity of further reactions on the aromatic ring.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications in Drug Discovery

Direct experimental data on the biological activity of this compound is sparse. However, by examining structurally similar compounds, we can infer potential areas of interest for researchers.

Inferred Biological Activities

-

Antioxidant Activity: Phenolic acids are known for their antioxidant properties.[7] Studies on dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid, have shown potent antioxidant and radical scavenging activities.[8][9] The presence of methoxy groups in this compound may modulate this activity.

-

Anti-inflammatory Activity: Related compounds, such as veratric acid (3,4-dimethoxybenzoic acid), have demonstrated anti-inflammatory effects by reducing the expression of inflammatory mediators like COX-2, PGE2, and IL-6.[10] It is plausible that this compound could exhibit similar properties.

-

Antimicrobial Activity: Some benzoic acid derivatives have shown antimicrobial and antifungal properties.[8] For instance, 2,5-dimethoxybenzoic acid has been reported to have antifungal activity.[8] This suggests that this compound could be investigated for similar activities.

-

Cytotoxic Activity: The cytotoxic effects of benzoic acid and its derivatives against various cancer cell lines have been reported.[11] However, the specific activity of this compound remains to be determined.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, this compound could potentially interact with various signaling pathways involved in inflammation and oxidative stress. For example, veratric acid has been shown to inhibit the LPS-induced activation of the PI3K/Akt pathway.[10] Phenolic antioxidants are also known to potentially modulate the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[7]

Caption: Hypothetical modulation of the Keap1-Nrf2 antioxidant pathway.

Applications in Organic Synthesis and Material Science

This compound serves as a versatile building block in organic synthesis. Its methoxy-substituted aromatic ring allows for selective functionalization, making it a useful precursor for the synthesis of more complex aromatic and heterocyclic compounds.[2] In the field of material science, it has applications in the development of functionalized polymers and organic electronic materials, where its structural and electronic properties can influence the characteristics of the final material.[2]

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 1521-38-6) is a valuable chemical intermediate with well-defined physicochemical properties. While its biological activities have not been extensively studied directly, the known properties of structurally related compounds suggest its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. This guide provides a foundation for researchers and drug development professionals to explore the full potential of this compound. Further investigation into its biological effects and mechanisms of action is warranted to unlock its therapeutic promise.

References

- 1. This compound | C9H10O4 | CID 15204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1521-38-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Synthesis of o-Veratric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Veratric acid, systematically known as 3,4-dimethoxybenzoic acid, is a valuable organic intermediate with significant applications in the pharmaceutical, flavor, and fragrance industries.[1] Its structural motif is a key component in the synthesis of various active pharmaceutical ingredients (APIs), including the antihypertensive drug Prazosin and the anti-spasmodic Mebeverine. This technical guide provides a comprehensive overview of the primary synthetic pathways for o-veratric acid, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the chemical workflows.

Core Synthesis Pathways

The synthesis of o-veratric acid can be achieved through several routes, primarily involving the oxidation of veratraldehyde or the methylation and subsequent oxidation of various precursors. This guide will focus on the most common and industrially relevant pathways:

-

Oxidation of Veratraldehyde

-

From Vanillin (B372448) via Methylation and Oxidation

-

From Acetovanillon via Methylation and Oxidation

-

From Catechol via Veratrole

-

Microbial Synthesis Pathways

Synthesis via Oxidation of Veratraldehyde

The direct oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde) is a straightforward and widely employed method for the synthesis of o-veratric acid. Various oxidizing agents can be utilized, with hydrogen peroxide being a common and environmentally benign choice.

Quantitative Data: Oxidation of Veratraldehyde

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Hydrogen Peroxide | NaOH | Water | 30-60 | 3-5 | >95 | [1][2] |

| Hydrogen Peroxide | Silver Nitrate | Acetonitrile | 50 | 2.1 | ~87 | [3] |

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from a patented preparation process of o-veratric acid.[1][2]

Materials:

-

Veratraldehyde (60 g)

-

30% Liquid Caustic Soda (NaOH solution, 50-90 mL)

-

30% Hydrogen Peroxide (180 mL)

-

Water (300-800 mL)

-

30% Hydrochloric Acid

-

1000 mL four-hole flask equipped with a mechanical stirrer, thermometer, and dropping funnel

Procedure:

-

In the four-hole flask, combine 60 g of veratraldehyde with 300-800 mL of water.

-

Heat the mixture to 40°C and stir until the veratraldehyde is completely dissolved.

-

Add 50-90 mL of 30% liquid caustic soda and stir for 15 minutes.

-

While maintaining the temperature at 40°C, begin the slow, dropwise addition of 180 mL of 30% hydrogen peroxide over 3-5 hours. The temperature should be controlled to remain between 30-35°C during the addition.[1][2]

-

After the addition is complete, stir the mixture and heat to 55°C for 2 hours, then increase the temperature to 60°C for 3 hours.[1][2]

-

Monitor the reaction by a suitable method (e.g., TLC) until the veratraldehyde content is below 0.5%.

-

Cool the reaction mixture to below 25°C.

-

Slowly acidify the mixture with 30% hydrochloric acid to a pH of 2 to precipitate the o-veratric acid.[1][2]

-

Filter the precipitate, wash the filter cake with water until the pH is between 5 and 6, and then dry the product at 80°C.[1][2]

Product:

-

Appearance: White powder

-

Purity: >99%[1]

Workflow for Veratraldehyde Oxidation

Caption: Experimental workflow for the synthesis of o-veratric acid from veratraldehyde.

Synthesis from Vanillin

This two-step pathway involves the methylation of the phenolic hydroxyl group of vanillin to form veratraldehyde, followed by the oxidation of the aldehyde to the carboxylic acid.

Step 1: Methylation of Vanillin to Veratraldehyde

The methylation is typically carried out using a methylating agent such as dimethyl sulfate (B86663) in an alkaline medium.

Quantitative Data: Methylation of Vanillin

| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dimethyl Sulfate | NaOH | Water | Reflux | ~1 | 82-95 | [4] |

Experimental Protocol: Methylation of Vanillin

This protocol is adapted from Organic Syntheses.[5]

Materials:

-

Vanillin (182 g, 1.2 moles)

-

Sodium Hydroxide (150 g in 750 mL water)

-

Dimethyl Sulfate (345 g, 2.7 moles) - Caution: Highly Toxic

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

3 L three-necked flask with mechanical stirrer, reflux condenser, and separatory funnel

Procedure:

-

In the flask, combine 182 g of vanillin and 450 mL of boiling water. Heat on a steam bath.

-

Heat 360 mL of the NaOH solution to approximately 100°C and add it in one portion to the hot vanillin mixture.

-

With continued heating and stirring, add 189 g of dimethyl sulfate through the separatory funnel at a rate that maintains gentle boiling (approximately 1 hour).

-

After the addition, heat for another 45 minutes.

-

Add another 39 g of dimethyl sulfate. The reaction mixture should become acidic.

-

After 10 minutes, make the mixture slightly alkaline with about 60 mL of the NaOH solution.

-

Repeat the alternate addition of 39 g portions of dimethyl sulfate followed by NaOH solution until a total of 345 g of dimethyl sulfate has been added.

-

Make the reaction mixture strongly alkaline with an additional 150 mL of NaOH solution and heat for a final 20 minutes.

-

Cool the mixture rapidly to 25°C and extract the product with three 300 mL portions of diethyl ether.

-

Combine the ether extracts, dry over anhydrous magnesium sulfate, and distill off the ether. The remaining oil will solidify.

Product (Veratraldehyde):

-

Yield: 164–173 g (82–87%)

-

Melting Point: 43–44.5°C

Step 2: Oxidation of Veratraldehyde to o-Veratric Acid

The veratraldehyde synthesized in Step 1 can then be oxidized to o-veratric acid using the protocol described in the previous section.

Synthesis Pathway from Vanillin

Caption: Two-step synthesis of o-veratric acid starting from vanillin.

Synthesis from Acetovanillon

This pathway is analogous to the synthesis from vanillin, involving an initial methylation followed by an oxidation step.

-

Methylation of Acetovanillon: Acetovanillon is reacted with dimethyl sulfate in an alkaline medium to yield 3,4-dimethoxyacetophenone.[6]

-

Oxidation of 3,4-Dimethoxyacetophenone: The resulting acetophenone (B1666503) is then oxidized using sodium hypochlorite (B82951) in an alkaline medium to produce o-veratric acid in good yield.[6]

While this method is reported to provide a good yield, detailed, step-by-step public-domain protocols are less common than for the vanillin route.

Synthesis Pathway from Acetovanillon

Caption: Two-step synthesis of o-veratric acid starting from acetovanillon.

Synthesis from Catechol

A cost-effective route to o-veratric acid starts from catechol. This multi-step synthesis proceeds through the formation of veratrole (1,2-dimethoxybenzene).

Step 1: Methylation of Catechol to Veratrole

Catechol is methylated, typically using dimethyl sulfate and a base, to form veratrole. The reaction conditions are controlled to ensure dimethylation.

Step 2: Formylation of Veratrole to Veratraldehyde

Veratrole is then formylated to introduce an aldehyde group, yielding veratraldehyde. The Vilsmeier-Haack reaction is a common method for this transformation.[4]

Experimental Protocol: Formylation of Veratrole

This protocol describes a general procedure for the Vilsmeier-Haack formylation of veratrole.

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Phosphorus oxychloride (POCl₃) - Caution: Corrosive

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane (B1671644) (solvent)

Procedure:

-

In a reaction vessel, add 1,2-dichloroethane, followed by phosphorus oxychloride, and stir.

-

Cool the vessel to below 15°C and begin the dropwise addition of N,N-dimethylformamide, maintaining the temperature at or below 18°C.

-

After the addition is complete, raise the temperature to 65°C ± 2°C and maintain for 5 hours.

-

Cool the mixture to 45°C ± 2°C and add the veratrole.

-

Slowly heat the mixture to reflux and continue the reaction for approximately 24 hours.

-

After the reaction is complete, cool the mixture and slowly transfer it into water.

-

Add 1,2-dichloroethane and stir. Separate the organic layer and wash it with water until neutral.

-

The crude product is purified by distillation to yield veratraldehyde.

Step 3: Oxidation of Veratraldehyde to o-Veratric Acid

The veratraldehyde produced is then oxidized to o-veratric acid as previously described.

Synthesis Pathway from Catechol

Caption: Multi-step synthesis of o-veratric acid starting from catechol.

Microbial Synthesis Pathways

Biocatalytic and microbial fermentation routes offer a green and sustainable alternative for the synthesis of o-veratric acid and its precursors. These methods operate under mild conditions and can exhibit high selectivity.

Conceptual Pathways:

-

Biotransformation of Ferulic Acid: Certain microorganisms can metabolize ferulic acid, a common compound in plant cell walls, to vanillic acid. Further methylation, either through a separate chemical step or potentially through engineered microbial pathways, could yield o-veratric acid.

-

Microbial Oxidation of Veratraldehyde: The enzymatic oxidation of veratraldehyde to o-veratric acid is a key step in the microbial degradation of this compound. Harnessing the specific enzymes responsible, such as aldehyde dehydrogenases, in whole-cell or isolated enzyme systems presents a promising biocatalytic approach.

-

De Novo Biosynthesis: Engineered microorganisms, such as E. coli or C. glutamicum, can be designed to produce 3,4-dihydroxybenzoic acid (protocatechuic acid) from simple carbon sources like glucose.[7] Subsequent enzymatic or chemical O-methylation would lead to the formation of o-veratric acid.

Microbial Degradation and Synthesis Logic

The microbial degradation of o-veratric acid typically involves demethylation to vanillic acid and then to protocatechuic acid.[8] By reversing this process or utilizing specific enzymes from these pathways, a synthetic route can be envisioned.

Caption: Relationship between microbial degradation and potential synthesis pathways for o-veratric acid.

Purification of o-Veratric Acid

The final step in any synthesis is the purification of the crude product. For o-veratric acid, recrystallization is a common and effective method.

General Recrystallization Protocol

-

Solvent Selection: Choose a suitable solvent in which o-veratric acid is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Water or ethanol-water mixtures are often effective.

-

Dissolution: Dissolve the crude o-veratric acid in a minimum amount of the boiling solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution to remove them.

-

Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals to remove any residual solvent.

Conclusion

The synthesis of o-veratric acid can be accomplished through a variety of pathways, each with its own advantages and considerations regarding starting material availability, cost, yield, and environmental impact. The oxidation of veratraldehyde and the methylation-oxidation sequence from vanillin are well-established and high-yielding methods. The route from catechol offers a potentially more cost-effective alternative. As the demand for sustainable and green chemical processes grows, microbial synthesis and biocatalysis are emerging as highly promising areas for the future production of o-veratric acid. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to select and implement the most suitable synthesis strategy for their specific needs.

References

- 1. CN102408330B - Preparation technology of veratric acid - Google Patents [patents.google.com]

- 2. CN102408330A - Preparation process of veratric acid - Google Patents [patents.google.com]

- 3. CN101962321A - Method for synthesizing veratric acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Studies on the Biotransformation of Veratric Acid, a Human Metabolite of Mebeverine, by Using the Incubated Hen's Egg - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dimethoxybenzoic Acid: A Technical Guide

Introduction

2,3-Dimethoxybenzoic acid, also known as o-Veratric acid, is an organic compound with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.1733 g/mol .[1][2] Its CAS Registry Number is 1521-38-6.[1][2] This document provides a comprehensive overview of its spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development. The experimental protocols for obtaining this data are also detailed.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound in a structured format.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1270, ~1080 | Strong | C-O stretch (Aryl ether) |

| 2850-3000 | Medium | C-H stretch (Methoxy groups) |

| ~3000 | Medium | C-H stretch (Aromatic ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Table 1.2.1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet | 1H | -COOH |

| ~7.6 | Doublet of doublets | 1H | Ar-H |

| ~7.1 | Triplet | 1H | Ar-H |

| ~7.0 | Doublet of doublets | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 1.2.2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~152 | Ar-C-O |

| ~147 | Ar-C-O |

| ~125 | Ar-C |

| ~124 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~61 | -OCH₃ |

| ~56 | -OCH₃ |

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments are recommended.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and several characteristic fragment ions.

Table 1.3.1: Mass Spectrometry Data for this compound [4]

| m/z | Relative Intensity (%) | Assignment |

| 182 | 99.99 | [M]⁺ (Molecular ion) |

| 167 | - | [M-CH₃]⁺ |

| 149 | 38.20 | [M-CH₃-H₂O]⁺ |

| 137 | 30.50 | - |

| 109 | 36.60 | - |

| 107 | 74.50 | - |

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind a mixture of 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation : Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan : Record a background spectrum of the empty sample holder.

-

Sample Scan : Record the spectrum of the sample. The instrument software will automatically subtract the background to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization : Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming : The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.

-

Data Acquisition : Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments and acquire the data. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : An ion detector records the abundance of each ion at a specific m/z value.

-

Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2,3-Dimethoxybenzoic acid (CAS No: 1521-38-6). This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery, offering detailed data and experimental insights.

Molecular Structure and Physicochemical Properties

This compound, also known as o-Veratric acid, is a substituted benzoic acid derivative.[1] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and two methoxy (B1213986) groups at positions 2 and 3. The presence and positioning of these functional groups significantly influence the molecule's chemical reactivity and physical properties.

A summary of its key identifiers and physicochemical properties is provided in the tables below.

Table 1: Chemical Identifiers for this compound [1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | o-Veratric acid, Benzoic acid, 2,3-dimethoxy- |

| CAS Number | 1521-38-6 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| SMILES | COC1=CC=CC(=C1OC)C(=O)O |

| InChIKey | FODBVCSYJKNBLO-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound [2]

| Property | Value |

| Appearance | Light beige fine crystalline powder |

| Melting Point | 120-122 °C |

| Boiling Point | 304.4 °C at 760 mmHg |

| Solubility | Slightly soluble in water. Soluble in ethanol, DMSO, and methanol. |

| pKa | 3.97 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections provide a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Doublet of Doublets | 1H | Aromatic H |

| ~7.2 | Triplet | 1H | Aromatic H |

| ~7.1 | Doublet of Doublets | 1H | Aromatic H |

| 3.89 | Singlet | 3H | -OCH₃ |

| 3.87 | Singlet | 3H | -OCH₃ |

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency.

Table 4: ¹³C NMR Spectral Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~152 | Aromatic C-O |

| ~148 | Aromatic C-O |

| ~125 | Aromatic C-H |

| ~124 | Aromatic C-H |

| ~122 | Aromatic C (quaternary) |

| ~116 | Aromatic C-H |

| ~61 | -OCH₃ |

| ~56 | -OCH₃ |

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for this compound [3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1580, 1470 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1270 | Strong | C-O stretch (Aryl Ether & Carboxylic Acid) |

| ~1080 | Strong | C-O stretch (Aryl Ether) |

| ~760 | Strong | C-H bend (Ortho-disubstituted Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Key Mass Spectrometry Peaks for this compound (Electron Ionization) [2][5]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 167 | High | [M - CH₃]⁺ |

| 149 | Medium | [M - CH₃ - H₂O]⁺ or [M - OCH₃]⁺ |

| 139 | Medium | [M - COOH]⁺ |

| 107 | Medium | [C₇H₇O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Synthesis of this compound

This compound can be synthesized through various routes. A common and effective method is the oxidation of 2,3-dimethoxybenzaldehyde (B126229).

Experimental Protocol: Oxidation of 2,3-Dimethoxybenzaldehyde

This protocol outlines a general procedure for the synthesis of this compound from 2,3-dimethoxybenzaldehyde using potassium permanganate (B83412) as the oxidizing agent.

Materials:

-

2,3-Dimethoxybenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute solution

-

Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

-

Acetone

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in a minimal amount of acetone. Add an aqueous solution of sodium carbonate or sodium hydroxide to the flask.

-

Oxidation: Cool the mixture in an ice bath with continuous stirring. Slowly add a solution of potassium permanganate in water dropwise. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is complete when the starting aldehyde is no longer visible on the TLC plate.

-

Work-up: Quench any excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filtration: Filter the reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

-

Acidification: Cool the filtrate in an ice bath and acidify with a dilute solution of hydrochloric acid or sulfuric acid until the pH is approximately 2. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Applications in Research and Drug Development

Substituted benzoic acids are important scaffolds in medicinal chemistry. This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activities.[6] While specific biological pathways for this compound are not extensively documented, related methoxybenzoic acid derivatives have been investigated for various therapeutic applications. For instance, some derivatives have shown potential as anticancer agents by targeting cell survival pathways like the Akt/NF-κB signaling cascade.[7]

Visualizations

The following diagrams illustrate the key workflows and a representative signaling pathway relevant to the study of this compound.

Caption: A general experimental workflow for the synthesis of this compound.

Caption: A representative PI3K/Akt/NF-κB signaling pathway potentially modulated by benzoic acid derivatives.

References

An In-depth Technical Guide to the Discovery and History of Dimethoxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of the six isomers of dimethoxybenzoic acid. The nuanced differences in the chemical and physical properties of these isomers, dictated by the positioning of the two methoxy (B1213986) groups on the benzoic acid ring, have significant implications for their application in research and drug development.

Historical Context and Discovery

While specific dates and individuals for the discovery of each dimethoxybenzoic acid isomer are not extensively documented, their history is intertwined with the broader exploration of natural products and the development of organic synthesis in the 19th and 20th centuries. The study of methoxy-substituted benzoic acids can be traced back to early investigations of natural product derivatives. For instance, the related p-Anisic acid (4-methoxybenzoic acid) was first synthesized in 1841 by Auguste Cahours through the oxidation of anethole, a compound isolated from anise.

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a well-known plant metabolite, found in species such as Artemisia sacrorum, Hypericum laricifolium, and Zeyheria montana. Its presence in the plant kingdom suggests that its isolation and characterization were likely outcomes of early phytochemical studies. The other isomers were likely first produced through synthetic chemistry, with various methods being developed over time to achieve specific substitution patterns on the benzene (B151609) ring. For example, synthetic routes for 2,6-dimethoxybenzoic acid have been developed using resorcinol (B1680541) as a starting material. The development of these synthetic methods was crucial for allowing researchers to systematically study how the isomerism of the methoxy groups influences the properties and activities of the molecule.

Physicochemical Properties

The physicochemical properties of the dimethoxybenzoic acid isomers are fundamental to their behavior in experimental settings. These properties, including melting point, boiling point, acid dissociation constant (pKa), and solubility, are summarized in the table below.

| Property | 2,3-isomer | 2,4-isomer | 2,5-isomer | 2,6-isomer | 3,4-isomer (Veratric Acid) | 3,5-isomer |

| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ |

| Molecular Weight ( g/mol ) | 182.17 | 182.17 | 182.17 | 182.17 | 182.17 | 182.17 |

| Melting Point (°C) | 120-122 | 107-109 | 76-78 | 185-187 | 179-182 | 178-180 |

| Boiling Point (°C) | 275.56 (est.) | 310-312 | N/A | 275.56 (est.) | 309 | N/A |

| pKa | 3.97 (Predicted) | 4.36 (Predicted) | N/A | 3.44 | 4.35 (Predicted) | 3.96 (Predicted) |

| Appearance | Fine Crystalline Powder | White to off-white powder | White to off-white crystalline solid | Off-white to gray solid | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Slightly soluble in water | Sparingly soluble in water; soluble in ethanol (B145695) and acetone (B3395972) | Insoluble in water; soluble in ethanol, DMSO, chloroform, and methanol | Insoluble in water; soluble in methanol, DMSO, ethyl acetate, and acetone | Slightly soluble in water; soluble in ethanol, ethyl acetate, and chloroform | Sparingly soluble in water; soluble in hot alcohol and ether |

Synthesis and Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific rigor. Below are representative methods for the synthesis of various dimethoxybenzoic acid isomers.

General Synthesis Workflow

The synthesis of dimethoxybenzoic acids often involves the methylation of a corresponding dihydroxybenzoic acid or the oxidation of a dimethoxy-substituted precursor. A generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis and purification of dimethoxybenzoic acids.

Synthesis of 3,5-Dimethoxybenzoic Acid

This protocol describes the synthesis of 3,5-dimethoxybenzoic acid via the methylation of 3,5-dihydroxybenzoic acid.

-

Materials: 3,5-dihydroxybenzoic acid, acetone, potassium carbonate, dimethyl sulfate (B86663), 30% sodium hydroxide (B78521) solution, concentrated hydrochloric acid.

-

Procedure:

-

Dissolve 3,5-dihydroxybenzoic acid (10 mmol) in 20 mL of acetone in a reaction flask.

-

Add potassium carbonate (30 mmol) to the solution at room temperature.

-

Add dimethyl sulfate (3.5 mL) dropwise to the mixture.

-

Heat the reaction mixture to 55°C and reflux overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

-

Add 30 mL of water to the residue, followed by the addition of 30% sodium hydroxide solution to adjust the pH to 14.

-

Heat the mixture at 75°C for 4 hours to ensure complete hydrolysis of any ester intermediates.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 6 with concentrated hydrochloric acid, which will precipitate the 3,5-dimethoxybenzoic acid as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the product.

-

Synthesis of 2,6-Dimethoxybenzoic Acid

This protocol outlines a method for synthesizing 2,6-dimethoxybenzoic acid from 1,3-dimethoxybenzene (B93181).

-

Materials: Sodium, anhydrous toluene (B28343), 1,3-dimethoxybenzene, chlorooctane (or chloropropane), carbon dioxide (solid or gas), methanol, concentrated hydrochloric acid, acetone, hexane.

-

Procedure:

-

Introduce sodium (0.256 M) and 200 ml of anhydrous toluene into a reactor. Reflux for 30 minutes and then stir vigorously at room temperature.

-

Add 1,3-dimethoxybenzene (0.09 M) and then chlorooctane (0.119 M) successively.

-

Stir for 2 hours at room temperature.

-

Introduce approximately 35 g of CO₂ and continue stirring for 12 hours at room temperature.

-

Neutralize the excess sodium with 10 ml of methanol.

-

Acidify the mixture with concentrated hydrochloric acid and concentrate under partial pressure.

-

Dissolve the residue in acetone and remove inorganic salts by filtration.

-

Recrystallize the product from an acetone/hexane mixture to yield pure 2,6-dimethoxybenzoic acid.

-

Synthesis of 3,4-Dimethoxybenzoic Acid (Veratric Acid)

This protocol describes the synthesis of veratric acid from acetovanillone (B370764).

-

Materials: Acetovanillone, dimethyl sulfate, alkaline medium (e.g., NaOH solution), sodium hypochlorite (B82951).

-

Procedure:

-

React acetovanillone with dimethyl sulfate in an alkaline medium to produce 3,4-dimethoxyacetophenone.

-

Subject the resulting 3,4-dimethoxyacetophenone to an oxidation reaction with sodium hypochlorite in an alkaline medium to yield veratric acid.

-

Characterization Protocols

The characterization of dimethoxybenzoic acid isomers is crucial for confirming their identity and purity. Standard spectroscopic techniques are employed for this purpose.

Caption: Workflow for the characterization of dimethoxybenzoic acid isomers.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the dimethoxybenzoic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Analysis: Process the spectra to identify the chemical shifts, integration, and coupling patterns of the protons, and the chemical shifts of the carbons. These data provide detailed information about the molecular structure, confirming the substitution pattern of the methoxy and carboxyl groups.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1690-1710 cm⁻¹), and the C-O stretches of the methoxy and carboxylic acid groups.

Biological Activities and Signaling Pathways

The biological activities of dimethoxybenzoic acid isomers vary significantly, with 3,4-dimethoxybenzoic acid (veratric acid) being the most extensively studied.

-

3,4-Dimethoxybenzoic Acid (Veratric Acid): This isomer has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and antihypertensive properties. Its anti-inflammatory action is partly attributed to its ability to reduce the expression of cyclooxygenase-2 (COX-2) and levels of prostaglandin (B15479496) E2 (PGE2) and interleukin-

An In-depth Technical Guide to the Solubility of 2,3-Dimethoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethoxybenzoic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical formulation, and materials science. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Quantitative Solubility

The solubility of this compound is influenced by the nature of the solvent, including its polarity and hydrogen bonding capabilities. The following table summarizes the available quantitative solubility data for this compound in a selection of organic solvents at 298.15 K. For comparative purposes, qualitative solubility information for the related isomers, 2,4-dimethoxybenzoic acid and 3,4-dimethoxybenzoic acid, is also included where available.

| Solvent | Solvent Class | This compound | 2,4-Dimethoxybenzoic Acid | 3,4-Dimethoxybenzoic Acid |

| Water | Protic | 5.31 g/L[1] | Sparingly soluble[1] | Slightly soluble[2] |

| Methanol | Alcohol | - | - | Soluble[1] |

| Ethanol | Alcohol | Mole Fraction: 0.1131 | Soluble[1] | Soluble[1][2] |

| 1-Propanol | Alcohol | Mole Fraction: 0.0898 | - | - |

| 1-Butanol | Alcohol | Mole Fraction: 0.0772 | - | - |

| 1-Pentanol | Alcohol | Mole Fraction: 0.0683[3] | - | - |

| 1-Hexanol | Alcohol | Mole Fraction: 0.0601[3] | - | - |

| 1-Heptanol | Alcohol | Mole Fraction: 0.0531[3] | - | - |

| 1-Octanol | Alcohol | Mole Fraction: 0.0476[3] | - | - |

| 2-Butanol | Alcohol | Mole Fraction: 0.1030[3] | - | - |

| 2-Pentanol | Alcohol | Mole Fraction: 0.0896[3] | - | - |

| 2-Methyl-1-propanol | Alcohol | Mole Fraction: 0.0799[3] | - | - |

| 3-Methyl-1-butanol | Alcohol | Mole Fraction: 0.0701[3] | - | - |

| 4-Methyl-2-pentanol | Alcohol | Mole Fraction: 0.0716[3] | - | - |

| Cyclopentanol | Alcohol | Mole Fraction: 0.1430[3] | - | - |

| Acetone | Ketone | - | Soluble[1] | - |

| Ethyl Acetate | Ester | Mole Fraction: 0.1018 | Soluble[1] | Soluble[2] |

| Methyl Butanoate | Ester | Mole Fraction: 0.0768[3] | - | - |

| tert-Butyl Acetate | Ester | Mole Fraction: 0.0573[3] | - | - |

| Diethyl Ether | Ether | - | Soluble in hot ether | Very soluble |

| Diisopropyl Ether | Ether | Mole Fraction: 0.0150[3] | - | - |

| Propanenitrile | Nitrile | Mole Fraction: 0.0459[3] | - | - |

| Chloroform | Halogenated | - | Soluble[1] | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | - | Soluble[1] | - |

Note: The mole fraction solubilities for this compound were experimentally determined at 298.15 K using a spectrophotometric method.[3] Dashes (-) indicate that no data was found in the searched literature.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following sections detail the methodologies commonly employed for such measurements, which are applicable to determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

1. Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

The sealed container is placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

The mixture is agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

2. Sample Collection and Preparation:

-

After the equilibration period, agitation is stopped, and the container is left undisturbed at the constant temperature to allow the excess solid to sediment.

-

A sample of the supernatant is carefully withdrawn using a syringe.

-

The collected supernatant is immediately filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

3. Quantification of Solute Concentration:

-

The clear, filtered supernatant is then accurately diluted with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

UV/Vis Spectrophotometric Quantification

For aromatic compounds like this compound, UV/Vis spectroscopy is a convenient and accurate method for concentration determination.

1. Preparation of Standard Solutions and Calibration Curve:

-

A primary stock solution of this compound of a known concentration is prepared in the solvent of interest or a suitable miscible solvent.

-

A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

-

A calibration curve is constructed by plotting the absorbance versus the concentration of the standard solutions. The resulting plot should be linear and pass through the origin, adhering to the Beer-Lambert law.

2. Analysis of the Saturated Solution Sample:

-

The absorbance of the diluted, filtered sample from the shake-flask experiment is measured at the same λmax.

-

The concentration of this compound in the diluted sample is determined by interpolating its absorbance value on the calibration curve.

-

The equilibrium solubility of this compound in the test solvent is then calculated by taking into account the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described above.

Experimental Workflow for Solubility Determination

References

In-Depth Technical Guide to the Safety and Handling of 2,3-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 2,3-Dimethoxybenzoic acid (CAS No. 1521-38-6). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing risks and ensuring a safe working environment.

Chemical Identification and Physical Properties

This compound, also known as o-Veratric acid, is a fine, light beige crystalline powder.[1][2] It is slightly soluble in water.[1][2]

| Property | Value | Source |

| CAS Number | 1521-38-6 | [1][3][4][5] |

| Molecular Formula | C9H10O4 | [1][3][4][5] |

| Molecular Weight | 182.17 g/mol | [3] |

| Melting Point | 120-122 °C | [1][2] |

| Boiling Point | 275.56°C (estimate) | [2][6] |

| Appearance | Light beige fine crystalline powder | [1][2] |

| Solubility in Water | Slightly soluble (5.310 g/L) | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to implement appropriate safety measures.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Toxicological Data

Limited quantitative toxicological data for this compound is available in the public domain. The following values have been reported:

| Test | Species | Route | Value | Source |

| LD (Lethal Dose) | Rat | Oral | > 500 mg/kg | [8] |

| LD50 (Lethal Dose, 50%) | Mouse | Intraperitoneal | > 800 mg/kg | [6][8] |

Experimental Protocols for Hazard Assessment

Skin Irritation Testing (based on OECD Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method):

The objective of this in vitro test is to assess the potential of a chemical to cause skin irritation.[9] It utilizes a reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[9]

-

Methodology:

-

A test chemical is applied topically to the surface of the reconstructed skin tissue.[9]

-

After a defined exposure period, the chemical is removed by washing.[9]

-

The viability of the skin cells is then measured using a cell viability assay, commonly the MTT assay.[9]

-

The viability of the treated tissue is compared to that of a negative control.

-

A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[9]

-

Eye Irritation Testing (based on OECD Guideline 496 - In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage):

This in vitro method is used to identify chemicals that can cause serious eye damage (UN GHS Category 1) and those that do not require classification for eye irritation (UN GHS No Category).[10] The test is based on the principle that irritants can cause denaturation and disruption of corneal proteins.[10]

-

Methodology:

-

The test chemical is applied to a macromolecular matrix that mimics the corneal proteins.[10]

-

Changes in the conformation of these macromolecules are measured quantitatively.

-

The degree of damage is assessed and compared to reference controls to classify the substance's eye irritation potential.[10]

-

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to prevent exposure and maintain the integrity of the chemical.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the laboratory.

-

Use appropriate personal protective equipment (PPE).[6]

Storage:

-

Store in a tightly closed container.[6]

-

Keep in a cool, dry, and well-ventilated place.[6]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a lab coat or other protective clothing.

-

Use chemically resistant gloves (e.g., nitrile rubber).

-

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

-